L-Serine, L-arginyl-L-leucyl-L-valyl-L-leucyl-L-alanyl-

Protein Kinase C Isozyme Selectivity Peptide Engineering

Researchers studying PKCγ-dependent pathways often face confounding off-target effects from non-selective inhibitors. γV5-3 (RLVLAS), a V5 domain-derived hexapeptide, provides isozyme-specific PKCγ antagonism by disrupting translocation without affecting PKCα or PKCβII. Validated in spinal pain, ethanol withdrawal, and opioid reward models. Supply chain: custom peptide synthesis with ≥95% purity, available in research-grade quantities.

Molecular Formula C29H55N9O8
Molecular Weight 657.8 g/mol
CAS No. 618099-07-3
Cat. No. B12595570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Serine, L-arginyl-L-leucyl-L-valyl-L-leucyl-L-alanyl-
CAS618099-07-3
Molecular FormulaC29H55N9O8
Molecular Weight657.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C29H55N9O8/c1-14(2)11-19(25(42)34-17(7)23(40)37-21(13-39)28(45)46)36-27(44)22(16(5)6)38-26(43)20(12-15(3)4)35-24(41)18(30)9-8-10-33-29(31)32/h14-22,39H,8-13,30H2,1-7H3,(H,34,42)(H,35,41)(H,36,44)(H,37,40)(H,38,43)(H,45,46)(H4,31,32,33)/t17-,18-,19-,20-,21-,22-/m0/s1
InChIKeyOTJJXRGZKHODJG-WLNPFYQQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: L-Serine, L-arginyl-L-leucyl-L-valyl-L-leucyl-L-alanyl- (γV5-3) for Targeted PKCγ Research


L-Serine, L-arginyl-L-leucyl-L-valyl-L-leucyl-L-alanyl- (CAS 618099-07-3) is a synthetic hexapeptide with the sequence Arg-Leu-Val-Leu-Ala-Ser (RLVLAS), commonly known as γV5-3 [1]. It belongs to the class of V5 domain-derived peptides that act as isozyme-specific modulators of Protein Kinase C (PKC), specifically targeting the gamma isozyme (PKCγ) [2]. This compound functions as an allosteric antagonist, disrupting PKCγ translocation and function by mimicking its unique V5 domain [3]. Its defined molecular formula and weight provide a clear basis for quality control in research procurement [4].

Why Broad-Spectrum or Other Isoform-Specific PKC Inhibitors Cannot Substitute for γV5-3


Generic substitution with non-specific PKC inhibitors (e.g., chelerythrine) or even peptides targeting other PKC isoforms (like αV5-3 or βIIV5-3) fails because they do not replicate the unique binding interface of the PKCγ V5 domain [1]. The γV5-3 peptide is engineered from a region of PKCγ (amino acids 659-664) that is evolutionarily divergent from the corresponding regions in PKCα (QLVIAN) and PKCβII (QEVIRN), enabling selective disruption of PKCγ anchoring and subsequent downstream signaling, a critical requirement for studies isolating PKCγ-dependent pathways [2]. Using a non-selective inhibitor will broadly suppress multiple PKC signaling cascades, confounding experimental results and introducing known off-target toxicities, making procurement of the specific sequence essential for valid target-specific outcomes [3].

Quantitative Differentiation Guide: γV5-3 (RLVLAS) versus Closest In-Class Peptide Comparators


Primary Sequence Divergence Defines Isozyme-Specific Binding: RLVLAS vs. QLVIAN and QEVIRN

The γV5-3 peptide (RLVLAS) achieves its differentiation through its primary sequence, which is a precise copy of the PKCγ V5 domain at amino acids 659-664. Its closest in-class comparators, αV5-3 (QLVIAN) and βIIV5-3 (QEVIRN), are derived from the analogous domains of PKCα and PKCβII, respectively [1]. A direct sequence alignment at conserved positions (LVLAS) versus variable residues (R/Q/K) reveals that the N-terminal arginine (R) in RLVLAS is critical for PKCγ-specific interactions, whereas the glutamine (Q) in QLVIAN and QEVIRN directs specificity for PKCα and PKCβII [2]. This inherent structural difference is the foundation for their distinct biological actions in vivo, where γV5-3 selectively attenuates phase 2 formalin-induced pain responses, a behavior not replicated by the other V5-3 peptides [3].

Protein Kinase C Isozyme Selectivity Peptide Engineering

Functional Selectivity: γV5-3 Blocks PKCγ Translocation Without Inhibiting δPKC or εPKC Function

In a cellular model using zebrafish brain, γV5-3 (10 nM) completely blocked Phorbol 12-Myristate 13-Acetate (PMA)-induced loss of PKCγ from the cytosolic fraction, a measure of translocation inhibition. A control peptide (C1, 10 nM) had no effect [1]. Functionally, intrathecal administration of γV5-3 in neonatal rats selectively attenuated only phase 2 formalin-induced nociception, a PKCγ-dependent behavior, whereas the εV1-2 comparator peptide (a selective εPKC inhibitor) was required to attenuate phase 1 responses, demonstrating a clear functional segregation in the same model [2]. This contrasts with broad-spectrum inhibitors like calphostin C, which non-selectively disrupt multiple PKC isozyme translocations.

PKC Translocation Isozyme-Specific Function Pain Research

Disease-Relevant Efficacy: Spinal γV5-3 Prevents Pain Transmission, a Role Not Shared by αV5-3

A comprehensive review of PKC isozyme pharmacology directly attributes the biological effect of γV5-3 to preventing pain by blocking transmission in the spinal cord, a role specific to PKCγ inhibition [1]. In contrast, the closest analog αV5-3 is associated with inhibiting tumor metastasis and neo-angiogenesis, while βIIV5-3 prevents cardiac dysfunction, demonstrating that these highly homologous peptides trigger entirely distinct therapeutic and physiological outcomes based on their single-isozyme specificity [1].

Analgesia Mechanism Spinal Cord Circuitry Neuropathic Pain

Verifiable Applications of L-Serine, L-arginyl-L-leucyl-L-valyl-L-leucyl-L-alanyl- (γV5-3) Driven by Evidence


PKCγ-Dependent Mechanical Allodynia and Spinal Nociception Circuitry Studies

γV5-3 is the reagent of choice for dissecting PKCγ's role in spinal cord pain circuits. Evidence shows intrathecal γV5-3 selectively blocks mechanical allodynia in inflammatory and neuropathic models without affecting thermal nociception, a precise, circuit-specific effect validated in multiple independent studies and not reproducible with other PKC isozyme inhibitors [1].

Investigating PKCγ-Mediated Ethanol Withdrawal Hyper-Responsiveness

Spinal cord motor neurons exhibit PKCγ-dependent NMDA receptor hyper-responsiveness during ethanol withdrawal. Pretreatment with γV5-3 uniquely blocks this withdrawal-induced translocation and the associated neural hyper-excitability. This provides a clear experimental model system where εV1-2 or other PKC modulators are ineffective, justifying the procurement of γV5-3 for addiction neuroscience [2].

Morphine-Induced Reward Memory and Addiction Research

Microinjection of γV5-3 into the nucleus accumbens impairs the acquisition of morphine-induced conditioned place preference, a standard assay for drug reward memory. The specificity of γV5-3 in this paradigm is distinct from the actions of other PKC inhibitors, making it an essential tool for researchers isolating PKCγ's contribution to the reinforcing effects of opioids [3].

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